![molecular formula C7H13N3O2 B1506170 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine CAS No. 1177347-58-8](/img/structure/B1506170.png)
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Overview
Description
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, also known as MEOX, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or ligand. MEOX is a derivative of oxadiazole and is known for its stability and low toxicity. It has been studied for its potential use in drug design, as a chiral ligand, and as a catalyst for organic synthesis.
Mechanism of Action
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine is an organic compound that can act as a catalyst or ligand. As a catalyst, it can facilitate the reaction of two molecules, while as a ligand it can bind to an atom or molecule and form a stable complex. The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine depends on the reaction it is used in. In the case of asymmetric catalysis, 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine can act as a chiral ligand and promote the formation of a single enantiomer of the product. In organic synthesis, 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine can act as a reagent to facilitate the reaction of two molecules.
Biochemical and Physiological Effects
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has low toxicity and is not known to have any adverse biochemical or physiological effects. It is considered to be safe for use in laboratory experiments, as long as it is handled properly and stored in a safe environment.
Advantages and Limitations for Lab Experiments
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has several advantages for use in laboratory experiments. It is a stable compound with low toxicity, and is easy to store and handle. Additionally, it is a versatile compound that can be used as a reagent, catalyst, or ligand. The main limitation for use in laboratory experiments is its cost, as it is more expensive than other compounds.
Future Directions
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on developing new methods of synthesis and exploring new applications of 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine in drug design, asymmetric catalysis, and organic synthesis. Additionally, research should focus on developing new methods to reduce the cost of 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine and making it more widely available. Finally, further research should be done to explore the potential biochemical and physiological effects of 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine.
Scientific Research Applications
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been studied for its potential applications in scientific research. It has been used as a ligand in asymmetric catalysis, a reagent for the synthesis of organic compounds, and a catalyst for the synthesis of heterocyclic compounds. It has also been studied for its potential use in drug design, as a chiral ligand, and as a catalyst for organic synthesis.
properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-5-7-9-6(10-12-7)3-4-11-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRSQPVEFVWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
CAS RN |
1177347-58-8 | |
Record name | {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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